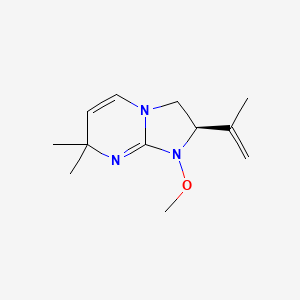
Alchorneine
Vue d'ensemble
Description
Alchorneine is a natural alkaloid compound that is found in the leaves and stems of the Alchornea floribunda plant. It has been used in traditional medicine for its anti-inflammatory and analgesic properties. In recent years, alchorneine has gained attention from researchers due to its potential therapeutic applications in various fields.
Applications De Recherche Scientifique
1. Anti-Stress and Anticonvulsant Activities
Research on the leaf extract of Alchornea cordifolia, a plant associated with alchorneine, has shown potential anti-stress and anti-fatigue properties. A study conducted in mice found that the extract significantly reduced the duration of immobility, suggesting its use against stress or fatigue. However, it did not prevent convulsions induced by picrotoxin in mice (Umukoro & Aladeokin, 2010).
2. Immunomodulatory Activity
Polysaccharides isolated from Alchornea cordifolia leaves have shown potent immunomodulatory activity. These polysaccharides, including type II arabinogalactan, induced production of nitric oxide and cytokines in human peripheral blood mononuclear cells and human and murine monocyte/macrophages cell lines. This study provides insight into the therapeutic properties of water extracts from Alchornea cordifolia leaves in traditional African folk medicine (Kouakou et al., 2013).
3. Antidepressant-Like Effects
A hydroethanolic leaf extract of Alchornea cordifolia has exhibited antidepressant-like effects in mice. This effect is mediated through interaction with dopamine, noradrenergic, and serotonergic systems. The study highlights the potential therapeutic effect of Alchornea cordifolia in depression treatment (Ishola et al., 2014).
4. Modulation of T Lymphocytes
Flavonoid glycosides isolated from Alchornea floribunda, another species related to alchorneine, have been shown to modulate T lymphocyte activity. These compounds up-regulated activated CD8+ and CD4+ T-lymphocytes, which are largely interferon-gamma-releasing in treated mouse T lymphocytes, indicating an immune-modulatory property (Okoye et al., 2016).
5. Antibacterial Activity
Studies have identified antibacterial properties in compounds extracted from Alchornea cordifolia. These include anthocyanidine glycosides, which have shown effectiveness against various bacterial strains, supporting the use of the plant in phytomedicine for disease prevention and treatment of infections (Okwu & Ukanwa, 2010).
6. Anti-Trypanosomal Properties
A guanidine alkaloid named alchornedine from Alchornea glandulosa displayed antiprotozoal activity against Trypanosoma cruzi, the causative agent of Chagas disease. This compound was effective against both clinical forms of T. cruzi and could serve as a basis for future drug design studies against American trypanosomiasis (Barrosa et al., 2014).
Propriétés
IUPAC Name |
(2R)-1-methoxy-7,7-dimethyl-2-prop-1-en-2-yl-2,3-dihydroimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9(2)10-8-14-7-6-12(3,4)13-11(14)15(10)16-5/h6-7,10H,1,8H2,2-5H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNXAKUMTKVCLL-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CN2C=CC(N=C2N1OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CN2C=CC(N=C2N1OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276915 | |
| Record name | Alchorneine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alchorneine | |
CAS RN |
28340-21-8 | |
| Record name | (2R)-1,2,3,7-Tetrahydro-1-methoxy-7,7-dimethyl-2-(1-methylethenyl)imidazo[1,2-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28340-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alchorneine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028340218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alchorneine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALCHORNEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ8Q3SE26S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-fluoroanilino)-2-oxoethoxy]-3-methoxy-N-[4-(4-methoxyphenyl)-5-methyl-2-thiazolyl]benzamide](/img/structure/B1221143.png)
![2-[(2,3,4-Trifluorophenyl)sulfonylamino]acetic acid [2-(3,4-dimethoxyanilino)-2-oxoethyl] ester](/img/structure/B1221144.png)
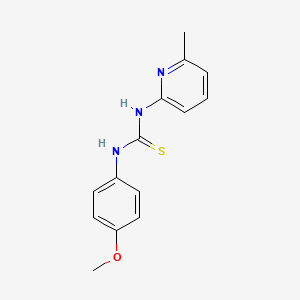
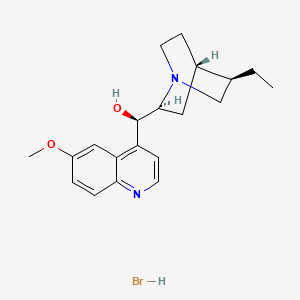
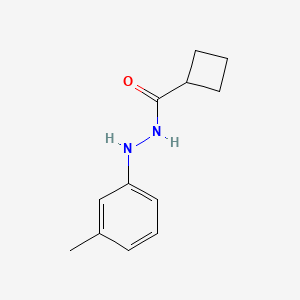
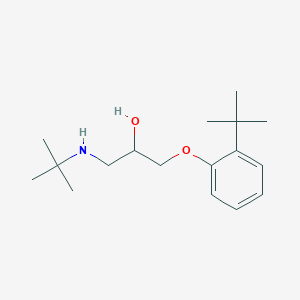
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B1221155.png)
![1-[(4-Methoxyphenyl)methyl]-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1221158.png)
![1-[(5-Bromo-2-thienyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B1221159.png)
![N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide](/img/structure/B1221160.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B1221161.png)
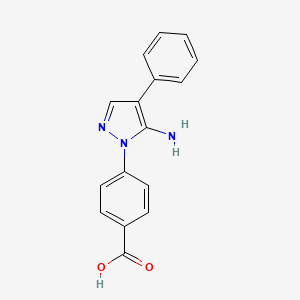
![2-methoxy-N-[[2-(1-piperidinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1221163.png)
![6-[[[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]amino]-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1221167.png)